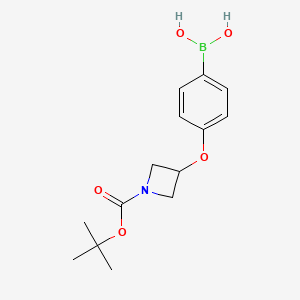
1-(4-Formylphenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Formylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10O3 It features a cyclopropane ring attached to a phenyl group that bears a formyl substituent and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-(4-Formylphenyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable styrene derivative followed by formylation and carboxylation reactions. The reaction conditions typically involve the use of organometallic reagents and catalysts to facilitate the formation of the cyclopropane ring and subsequent functional group transformations.
Industrial production methods may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the compound.
Análisis De Reacciones Químicas
1-(4-Formylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Formylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Formylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.
Comparación Con Compuestos Similares
1-(4-Formylphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: This compound has a fluorine substituent instead of a formyl group, which can significantly alter its chemical reactivity and biological activity.
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: The presence of a chlorine substituent affects its physical and chemical properties, making it useful in different applications.
1-(4-Methylphenyl)cyclopropane-1-carboxylic acid: The methyl group provides different steric and electronic effects compared to the formyl group, influencing its behavior in chemical reactions.
Propiedades
IUPAC Name |
1-(4-formylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-7-8-1-3-9(4-2-8)11(5-6-11)10(13)14/h1-4,7H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHLNJAASMLHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]](/img/structure/B8237624.png)


![[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]boronic acid](/img/structure/B8237639.png)


![2-[2-((4-Pyridyl)methoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8237674.png)


![Ethyl 2-{1-[(4-chlorophenyl)carbonyl]-5-hydroxy-2-methylindol-3-yl}acetate](/img/structure/B8237681.png)
![1-{5-Chloro-2H,3H-pyrrolo[2,3-b]pyridin-1-yl}ethanone](/img/structure/B8237683.png)
![4,4,5,5-Tetramethyl-2-[4-[4-(trifluoromethoxy)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B8237688.png)
![2-[4-Methanesulfonyl-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8237689.png)
